![molecular formula C14H22Br2N2O2 B1627112 2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene CAS No. 233753-19-0](/img/no-structure.png)
2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene” is a chemical compound with the empirical formula C14H22Br2N2O2 . It is a solid substance and is used in various applications .
Molecular Structure Analysis
The molecular structure of “2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene” consists of a benzene ring substituted with two bromine atoms and two ether groups, each linked to a diethylamino group .Physical And Chemical Properties Analysis
“2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene” is a solid substance with a melting point of 58-63°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Unique Properties of Organoselenium Compounds
Organoselenium compounds, such as 4,8-Bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane, showcase unique reactions with various reagents, leading to a range of products with potential applications in synthesis and material science (Nakayama et al., 1998).
Conducting Polymers from Low Oxidation Potential Monomers
Compounds with ether linkages, such as 1,4-bis(pyrrol-2-yl)-2,5-diethoxybenzene, are used in the synthesis of conducting polymers, which have applications in electronics and materials science (Sotzing et al., 1996).
Synthesis and Color Tuning of Fluorene-Based Copolymers
Fluorene-based copolymers, synthesized from monomers like 2,5-bis(2-thienyl-1-cyanovinyl)-1-(2‘-ethylhexyloxy)-4-methoxybenzene, are explored for their photoluminescent properties and applications in light-emitting devices (Cho et al., 2002).
Photopolymerization Reactivity of Vinylcyclopropanes
The study of photoinitiators, such as bis(4-methoxybenzoyl)diethylgermane, for the polymerization of vinylcyclopropanes contributes to the development of materials with low polymerization shrinkage, useful in dental composites and other applications (Catel et al., 2016).
Graft Copolymers with Polytetrahydrofuran/Polystyrene Side Chains
Compounds like 1,4-Dibromo-2,5-bis(bromomethyl)benzene are utilized as initiators in the synthesis of graft copolymers, demonstrating potential applications in the creation of novel polymeric materials with unique properties (Cianga et al., 2002).
Safety And Hazards
Eigenschaften
CAS-Nummer |
233753-19-0 |
|---|---|
Produktname |
2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene |
Molekularformel |
C14H22Br2N2O2 |
Molekulargewicht |
410.14 g/mol |
IUPAC-Name |
2-[2,5-dibromo-4-[2-(dimethylamino)ethoxy]phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C14H22Br2N2O2/c1-17(2)5-7-19-13-9-12(16)14(10-11(13)15)20-8-6-18(3)4/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
ROMKKPMBKLIRCX-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=CC(=C(C=C1Br)OCCN(C)C)Br |
Kanonische SMILES |
CN(C)CCOC1=CC(=C(C=C1Br)OCCN(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



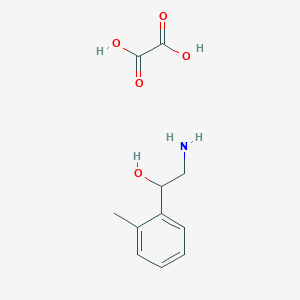
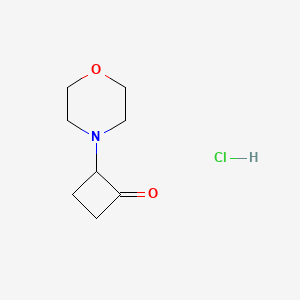
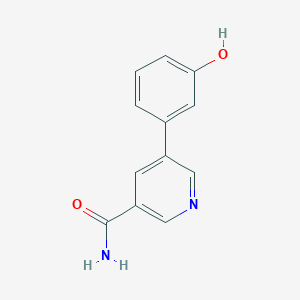
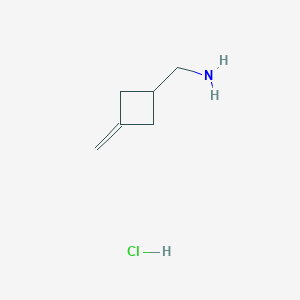
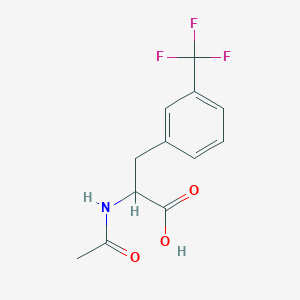
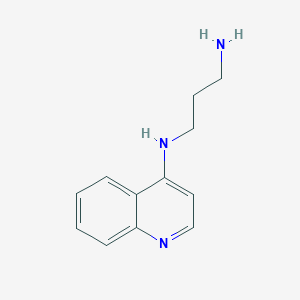
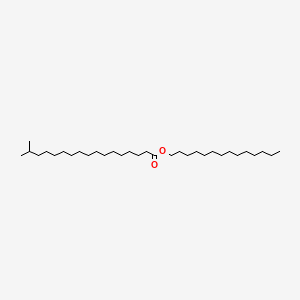
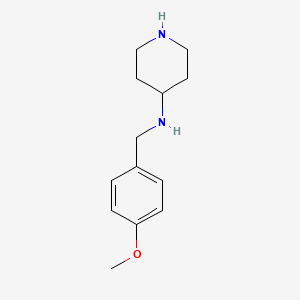
![1-Fluoro-4-[(4-methylphenyl)methyl]benzene](/img/structure/B1627044.png)
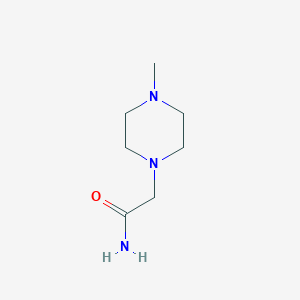
![2,2',2'',2'''-{(E)-Ethene-1,2-diylbis[(6-hydroxy-3,1-phenylene)methylenenitrilo]}tetraacetic acid](/img/structure/B1627046.png)
![2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B1627047.png)
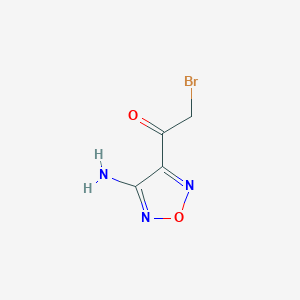
![2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B1627051.png)